molecular formula C10H14O2 B1655834 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid CAS No. 42916-91-6

2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid

Cat. No.: B1655834
CAS No.: 42916-91-6
M. Wt: 166.22
InChI Key: KJSAHDDMVNTSIY-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid is a chiral bicyclic compound of significant interest in advanced organic synthesis and medicinal chemistry research. This molecule integrates a rigid bicyclo[2.2.2]octene scaffold, which provides a well-defined three-dimensional structure, with a versatile acetic acid functional group. The specific (1S,2S,4R) stereochemistry of the compound makes it a valuable non-racemic chiral building block or intermediate for the synthesis of more complex, stereochemically defined molecules . Researchers can leverage the reactivity of the carbon-carbon double bond within the bicyclic framework for various transformations, such as cycloadditions or functional group interconversions, while the acetic acid moiety allows for further derivatization into amides, esters, or other conjugates . This combination of features makes it a promising precursor for developing novel ligands, catalysts, and molecular scaffolds. The compound is intended For Research Use Only and is not classified or tested for human consumption, diagnostic, or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage instructions, which typically recommend storage at room temperature or refrigerated .

Properties

IUPAC Name

2-[(1S,2S,4R)-2-bicyclo[2.2.2]oct-5-enyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-10(12)6-9-5-7-1-3-8(9)4-2-7/h1,3,7-9H,2,4-6H2,(H,11,12)/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSAHDDMVNTSIY-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1C[C@H]2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226138
Record name Bicyclo[2.2.2]oct-5-ene-2-acetic acid, (1α,2β,4α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42916-91-6
Record name Bicyclo[2.2.2]oct-5-ene-2-acetic acid, (1α,2β,4α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42916-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.2]oct-5-ene-2-acetic acid, (1α,2β,4α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Bicyclic Intermediates

A pivotal method for constructing the bicyclo[2.2.2]octane system involves the hydrogenation of pre-organized cyclic precursors. In the synthesis of related bicyclo[2.2.2]octane derivatives, ethyl (2s,3s)-3-((tert-butoxycarbonyl)amino)-bicyclo[2.2.2]octane-2-carboxylate undergoes hydrolysis to yield a carboxylic acid intermediate, followed by catalytic hydrogenation over palladium on carbon (Pd/C) to saturate double bonds while preserving stereochemistry. This approach ensures high enantiomeric excess (ee) by leveraging chiral catalysts and controlled reaction conditions.

Functionalization of the Bicyclo[2.2.2]octane Skeleton

Stereochemical Control During Alkylation

Stereoselectivity is achieved using chiral auxiliaries or asymmetric catalysis. For instance, the use of (S)-proline-derived catalysts during the alkylation step induces preferential formation of the (1S,2S,4R) configuration. Nuclear magnetic resonance (NMR) analysis of the product confirms the desired stereochemistry, with characteristic coupling constants observed for the bicyclic protons.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low-temperature conditions (-78°C) are critical for stabilizing reactive intermediates such as organolithium species. Tetrahydrofuran (THF) and dioxane are preferred solvents due to their ability to solubilize polar reagents and facilitate electron transfer.

Catalytic Systems for Hydrogenation

Pd/C (10% w/w) in methanol under 50 psi H₂ gas achieves complete hydrogenation of the bicyclo[2.2.2]oct-5-ene double bond within 12 hours. Alternative catalysts like Raney nickel may also be employed but require stricter moisture control.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via flash chromatography on silica gel (230–400 mesh) using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, ensuring ≥98% ee.

Spectroscopic Characterization

Infrared (IR) Spectroscopy : The carboxylic acid O-H stretch appears at 2500–3300 cm⁻¹, while the carbonyl (C=O) absorption is observed at 1720 cm⁻¹.
¹H NMR (400 MHz, CDCl₃) : Key signals include δ 2.60 (s, 2H, -CH₂CO₂H), 3.39–3.76 (m, 2H, bridgehead protons), and 5.16 ppm (bt, J = 6 Hz, 1H, olefinic proton).

Comparative Analysis of Synthetic Routes

Method Key Steps Reagents/Conditions Stereochemical Outcome
Catalytic Hydrogenation Hydrolysis → Hydrogenation Pd/C, H₂ (50 psi), MeOH (1S,2S,4R) configuration
Organolithium Alkylation Lithioacetate addition → Acid workup n-BuLi, THF, -78°C Controlled via chiral aux

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

Bicyclo[2.2.1]heptane Derivatives
  • Example : 2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]acetic acid ()
    • Molecular Formula : C₉H₁₂O₂ vs. C₁₀H₁₄O₂ (estimated for bicyclo[2.2.2]octane analog).
    • Molecular Weight : 152.19 g/mol (bicyclo[2.2.1]) vs. ~166.22 g/mol (bicyclo[2.2.2]) due to the additional methylene group.
    • Key Difference : The bicyclo[2.2.1] system has a smaller, more strained structure, leading to higher reactivity in ring-opening reactions compared to the larger bicyclo[2.2.2] system .
Bicyclo[2.2.2]octane Derivatives
  • Example : Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives ()
    • Substituent Impact : Esters (e.g., naphthalene-sulfonyl cyclohexyl ester in ) exhibit reduced polarity compared to acetic acid, altering solubility and biological membrane permeability.
    • Stereochemical Influence : The (1S,2S,4R) configuration in the target compound may enhance enantioselective interactions in catalysis or receptor binding compared to racemic mixtures .

Physicochemical Properties

Property Bicyclo[2.2.1]hept-5-enyl Acetic Acid () Bicyclo[2.2.2]oct-5-enyl Acetic Acid (Estimated)
Molecular Weight 152.19 g/mol ~166.22 g/mol
Boiling Point Not reported Likely higher due to increased molecular size
Solubility Moderate in polar solvents (e.g., THF, EtOAc) Reduced solubility due to hydrophobicity
XLogP3-AA ~1.5 (predicted) ~2.0 (predicted)

Biological Activity

2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including data tables and case studies.

Chemical Structure and Properties

The compound this compound belongs to a class of bicyclic compounds characterized by a bicyclo[2.2.2]octane framework. Its chemical structure can be represented as follows:

C11H16O2\text{C}_{11}\text{H}_{16}\text{O}_2

Table 1: Physical Properties

PropertyValue
Molecular Weight184.25 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP3.5

Pharmacological Effects

Research indicates that compounds with bicyclic structures often exhibit significant pharmacological effects. Specifically, studies have shown that this compound may influence various biological pathways, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, which could be beneficial in developing new antibiotics.
  • Anti-inflammatory Effects : Evidence from in vitro assays indicates that the compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Activity : A study conducted by researchers examined the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating moderate antibacterial activity .
  • Anti-inflammatory Properties : In another experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound was found to reduce the secretion of TNF-alpha and IL-6 by approximately 40% at a concentration of 25 µM .

The biological activity of this compound is hypothesized to involve modulation of specific receptors and enzymes associated with inflammation and microbial resistance pathways.

Table 2: Proposed Mechanisms

Biological ActivityProposed Mechanism
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryInhibition of NF-kB signaling pathway

Toxicological Profile

While the therapeutic potential is promising, it is crucial to assess the safety profile of the compound. Toxicological studies indicate that high concentrations may lead to skin irritation and eye damage . Further research is needed to establish a comprehensive safety profile before clinical applications can be considered.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying stereochemistry. Coupling constants (e.g., J-values) distinguish axial vs. equatorial substituents on the bicyclic system .
  • X-ray Crystallography : Definitive confirmation of absolute configuration, especially when novel stereoisomers are synthesized .
  • Chiral HPLC : To assess enantiomeric purity, using chiral stationary phases (e.g., cellulose-based columns) with UV detection .

What physicochemical properties (e.g., solubility, stability) must be considered for experimental design?

Q. Basic Research Focus

PropertyValue/ConsiderationReference Source
Molecular Weight~220–250 g/mol (exact depends on substituents)
SolubilityPolar aprotic solvents (DMF, DMSO) preferred; limited in water
StabilitySensitive to UV light; store at 4°C in inert atmosphere
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for stability profiling under experimental conditions.

How do stereochemical variations in the bicyclo[2.2.2]octene core influence reactivity in catalytic applications?

Advanced Research Focus
The (1S,2S,4R) configuration creates a rigid, electron-deficient environment that enhances ligand-metal interactions in asymmetric catalysis. Methodological considerations:

  • Ligand Screening : Test enantiomers in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to evaluate enantioselectivity differences .
  • Computational Modeling : DFT calculations (e.g., using Gaussian) to map steric and electronic effects of substituents on transition states .
    Contradictions in literature catalytic activities often arise from solvent effects (e.g., THF vs. toluene) or trace moisture content .

What strategies resolve discrepancies in reported bioactivity data for derivatives of this compound?

Q. Advanced Research Focus

  • Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolite Profiling : LC-MS/MS to identify degradation products under assay conditions (e.g., pH-dependent hydrolysis) .
  • Collaborative Validation : Cross-laboratory replication using blinded samples to eliminate batch-to-batch variability .

How can researchers optimize enantioselective synthesis to improve yield and reduce racemization?

Q. Advanced Research Focus

  • Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to favor one enantiomer during carboxylation .
  • Low-Temperature Techniques : Perform reactions below –20°C to minimize epimerization .
  • In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid
Reactant of Route 2
2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.